![molecular formula C15H16ClF2NO5S B15126466 2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2/3 receptors (mGlu2/3). It has shown significant potential in research related to depression due to its ability to block the formation of cyclic adenosine monophosphate (cAMP) with high affinity . The compound is known for its antidepressant-like effects in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LY3020371 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and not fully disclosed in public literature. it typically involves the formation of the core bicyclic structure followed by functional group modifications to achieve the desired antagonist properties .
Industrial Production Methods
Industrial production methods for LY3020371 hydrochloride are not widely published. Generally, such compounds are synthesized in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
LY3020371 hydrochloride undergoes various chemical reactions, primarily involving its interaction with the mGlu2/3 receptors. These reactions include:
Competitive Binding: LY3020371 hydrochloride competitively displaces the binding of mGlu2/3 agonist ligands.
Inhibition of cAMP Formation: It blocks the inhibition of forskolin-stimulated cAMP production in cells expressing recombinant human mGlu2 and mGlu3 receptors.
Common Reagents and Conditions
Reagents: Forskolin, mGlu2/3 agonist ligands, and other standard laboratory reagents.
Major Products Formed
The primary product of these reactions is the inhibition of cAMP formation, which is a crucial step in the compound’s mechanism of action .
Wissenschaftliche Forschungsanwendungen
LY3020371 hydrochloride has several scientific research applications:
Wirkmechanismus
LY3020371 hydrochloride exerts its effects by selectively antagonizing the mGlu2/3 receptors. It competitively displaces the binding of mGlu2/3 agonist ligands, thereby blocking the inhibition of forskolin-stimulated cAMP production. This leads to increased levels of cAMP, which is associated with antidepressant-like effects . The compound also increases the number of spontaneously active dopamine neurons in the ventral tegmental area and enhances tissue oxygen levels in the anterior cingulate cortex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
LY3020371 hydrochloride is unique due to its high selectivity and potency as an mGlu2/3 receptor antagonist. Unlike ketamine, it does not exhibit the same neurotoxic, motor, cognitive, or abuse-liability-related effects . Additionally, LY3020371 hydrochloride has shown promising results in enhancing wakefulness and reducing immobility in forced-swim tests, indicating its potential as a novel antidepressant .
Eigenschaften
Molekularformel |
C15H16ClF2NO5S |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H |
InChI-Schlüssel |
XETSGLSGWGGOTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


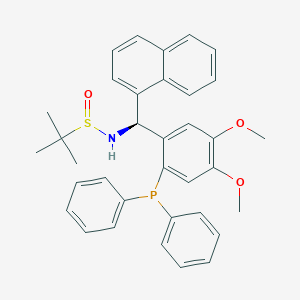
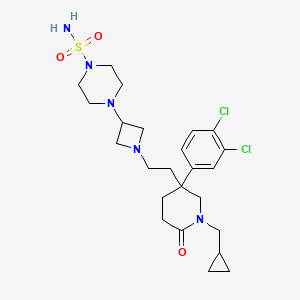
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
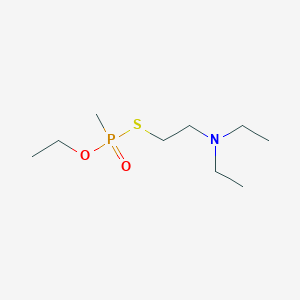

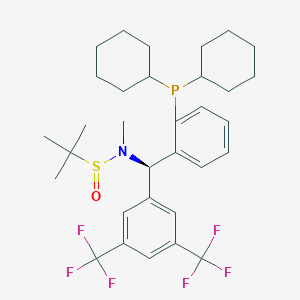

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
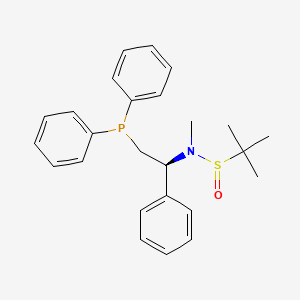
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
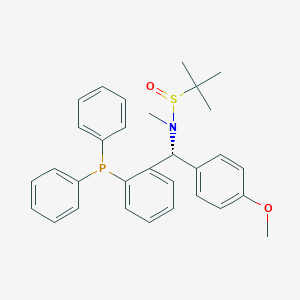
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
